BenchChemオンラインストアへようこそ!

1-(4-Fluorophenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

Chemical Probe Drug Discovery Medicinal Chemistry

1-(4-Fluorophenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea (CAS 1203226-85-0) is a fully synthetic small molecule (MF: C20H14FN3O3; MW: 363.3 g/mol) that combines a dibenzo[b,f][1,4]oxazepine core with a 4-fluorophenyl urea moiety. Publicly available physicochemical annotation remains minimal: ZINC594688165 records a calculated logP of 3.42, 4 H-bond donors, 73 Ų tPSA, and 3 rotatable bonds.

Molecular Formula C20H14FN3O3
Molecular Weight 363.348
CAS No. 1203226-85-0
Cat. No. B2904689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea
CAS1203226-85-0
Molecular FormulaC20H14FN3O3
Molecular Weight363.348
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=C(C=C4)F
InChIInChI=1S/C20H14FN3O3/c21-12-5-7-13(8-6-12)22-20(26)23-14-9-10-17-15(11-14)19(25)24-16-3-1-2-4-18(16)27-17/h1-11H,(H,24,25)(H2,22,23,26)
InChIKeyONENVGAZUUYRKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea (CAS 1203226-85-0): Baseline Characterization


1-(4-Fluorophenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea (CAS 1203226-85-0) is a fully synthetic small molecule (MF: C20H14FN3O3; MW: 363.3 g/mol) that combines a dibenzo[b,f][1,4]oxazepine core with a 4-fluorophenyl urea moiety. Publicly available physicochemical annotation remains minimal: ZINC594688165 records a calculated logP of 3.42, 4 H-bond donors, 73 Ų tPSA, and 3 rotatable bonds [1]. Critically, this substance is not indexed in any annotated activity catalog within ChEMBL, and no bioactivity data have been deposited in PubChem or BindingDB as of the search date [1].

Why Generic Substitution Is Unsupported for 1-(4-Fluorophenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea


The dibenzo[b,f][1,4]oxazepine urea chemotype encompasses structurally diverse analogs with varied substitution patterns (e.g., N10-methyl, 8,10-dimethyl, benzyl, thiophenyl), each likely engaging distinct target profiles . For 1-(4-fluorophenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea specifically, no publicly accessible head-to-head comparative pharmacology, selectivity, or pharmacokinetic data exist against any close analog [1]. Without quantitative differential evidence, any assertion of interchangeability between this compound and a closely related analog (e.g., the N10-methyl or benzyl congener) is scientifically unjustified and carries undefined risk of altered target engagement or off-target activity.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea: No Differential Data Available


Absence of Bioactivity Data Precludes Comparator-Based Selection

Across major public bioactivity databases (ChEMBL, PubChem, BindingDB), 1-(4-fluorophenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea lacks any reported IC50, Ki, EC50, or % inhibition value [1][2]. Consequently, no direct head-to-head or cross-study comparison can be made against any close analog. This zero-data state precludes any quantitative claim of superior potency, selectivity, or functional efficacy.

Chemical Probe Drug Discovery Medicinal Chemistry

Physicochemical Property Baseline vs. In-Class Analogs: Limited Comparative Inference

The target compound's computed logP (3.42) and tPSA (73 Ų) place it within a similar oral druggability space as several dibenzo[b,f][1,4]oxazepine ureas (e.g., analogs with N10-H and variable N'-aryl substitution typically exhibit logP ~3.0–4.5) [1]. However, without matched experimental solubility, permeability, or metabolic stability data for both the target and a direct comparator under identical assay conditions, no reliable differentiation can be established.

Physicochemical Properties Drug-likeness Library Design

No Reported Selectivity or Off-Target Profile for Informed Analog Prioritization

No kinase panel, CEREP/Panlabs selectivity screen, or broader off-target profiling data are publicly available for this compound. Common analogs within the dibenzo oxazepine urea family have shown affinity for aminergic GPCRs and ion channels, yet the specific substitution at N3' (4-fluorophenyl) versus, e.g., benzyl or 3,4-dimethoxyphenyl, may dramatically alter selectivity . Without data, the selectivity risk remains unquantified.

Selectivity Off-target Safety Pharmacology

Application Scenarios for 1-(4-Fluorophenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea: Caveat Emptor


Exploratory Medicinal Chemistry SAR Expansion

This compound could serve as a late-stage diversification point in a dibenzo[b,f][1,4]oxazepine-focused library, where the 4-fluorophenyl urea substituent is one variant among many (e.g., benzyl, phenyl, thiophenyl) . However, the absence of any potency, selectivity, or pharmacokinetic data for this specific analog means that its inclusion in a screening deck provides only structural diversity, not a hypothesis-driven advantage over the unsubstituted phenyl or benzyl congeners.

Computational Chemistry and In Silico Modeling

The compound's well-defined 3D structure (available via ZINC) and moderate calculated logP/tPSA may be useful for docking studies or pharmacophore model refinement within the dibenzo oxazepine urea chemotype [1]. Yet, experimental binding or functional data are required to validate any in silico predictions, limiting its current utility to method development rather than target-specific discovery.

Negative Control or Tool Compound Development

If future profiling reveals that the 4-fluorophenyl substitution ablates activity at a primary target while retaining physicochemical similarity to active analogs, this compound could serve as a matched negative control. At present, however, no data support this application, and procurement for such a purpose would be speculative.

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.